3-Hydroxy Carbofuran-d6 is a deuterated derivative of carbofuran, a carbamate pesticide. This compound is specifically designed for research applications, particularly in analytical chemistry where isotope labeling enhances the precision of measurements. The compound is classified as a stable isotope-labeled chemical, which allows for improved tracking and quantification in various experimental setups.
3-Hydroxy Carbofuran-d6 can be sourced from various chemical suppliers, including LGC Standards and BenchChem. It is available in neat form and is primarily used in laboratories for research and development purposes. The compound's CAS number is 2140327-57-5, and it has a molecular formula of C12D6H9NO4, with a molecular weight of approximately 243.29 g/mol .
The synthesis of 3-Hydroxy Carbofuran-d6 involves several key steps:
The synthesis process is not widely documented for industrial production but is critical for producing isotopically labeled compounds for research applications.
The molecular structure of 3-Hydroxy Carbofuran-d6 can be described as follows:
[2H]C([2H])([2H])C1(Oc2c(OC(=O)NC)cccc2C1O)C([2H])([2H])[2H]InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i1D3,2D3The presence of deuterium atoms alters the physical properties of the compound compared to its non-deuterated analogs, making it useful in mass spectrometry applications .
3-Hydroxy Carbofuran-d6 can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 3-Hydroxy Carbofuran-d6 primarily involves its role as a metabolite of carbofuran. In biological systems, carbofuran is metabolized into 3-Hydroxy Carbofuran through enzymatic processes that typically involve cytochrome P450 enzymes. This metabolite retains some biological activity and can interact with acetylcholinesterase enzymes, leading to neurotoxic effects similar to those observed with its parent compound .
Relevant data include its accurate mass (243.138 g/mol), which is crucial for analytical applications such as isotope dilution mass spectrometry .
3-Hydroxy Carbofuran-d6 is primarily utilized in scientific research settings:
This compound serves as an essential tool for researchers investigating pesticide dynamics and safety assessments in agricultural practices.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9